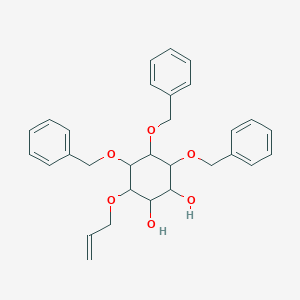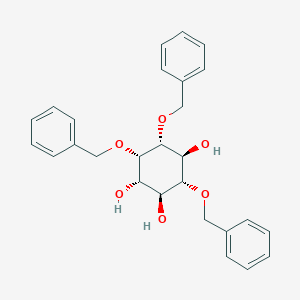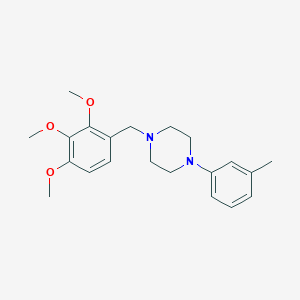![molecular formula C15H17ClN2O3 B281914 Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate, also known as MK-212, is a research chemical that belongs to the piperazine class of compounds. It is a potent and selective agonist of the serotonin 5-HT2C receptor, which is involved in the regulation of appetite, mood, and anxiety.
Mecanismo De Acción
Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate exerts its pharmacological effects by binding to and activating the 5-HT2C receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of the 5-HT2C receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). This ultimately leads to changes in neuronal activity and neurotransmitter release, which can modulate various physiological and behavioral processes.
Biochemical and Physiological Effects
Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate has been shown to have various biochemical and physiological effects, including the modulation of appetite, mood, anxiety, and stress. It has been shown to reduce food intake and body weight in animal models of obesity, and to improve mood and reduce anxiety in animal models of depression and anxiety disorders. Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate has also been shown to modulate the stress response, by reducing the release of stress hormones such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2C receptor, as well as its ability to selectively activate this receptor without affecting other serotonin receptor subtypes. However, there are also some limitations to its use, including the need for specialized equipment and expertise to synthesize and characterize the compound, as well as the potential for off-target effects and toxicity at high doses.
Direcciones Futuras
There are several future directions for research on Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate, including the development of new analogs and derivatives with improved pharmacological properties and therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate, and to explore its potential use in the treatment of various neuropsychiatric disorders. Finally, more research is needed to better understand the safety and toxicity of Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate, particularly at high doses and with long-term use.
Métodos De Síntesis
Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate can be synthesized using a multistep process that involves the reaction of 4-chlorobenzylpiperazine with ethyl acetoacetate, followed by cyclization and methylation. The final product is obtained in high yield and purity, and can be further characterized using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as depression, anxiety, and obesity. It has been shown to modulate the activity of the serotonin 5-HT2C receptor, which is involved in the regulation of appetite and mood. Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate has also been investigated for its potential use as a tool compound in neuroscience research, as it can selectively activate the 5-HT2C receptor without affecting other serotonin receptor subtypes.
Propiedades
Fórmula molecular |
C15H17ClN2O3 |
|---|---|
Peso molecular |
308.76 g/mol |
Nombre IUPAC |
methyl (E)-4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C15H17ClN2O3/c1-21-15(20)7-6-14(19)18-10-8-17(9-11-18)13-4-2-12(16)3-5-13/h2-7H,8-11H2,1H3/b7-6+ |
Clave InChI |
FMVPAFPOLJNTBD-VOTSOKGWSA-N |
SMILES isomérico |
COC(=O)/C=C/C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
SMILES |
COC(=O)C=CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
SMILES canónico |
COC(=O)C=CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)




![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)


![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)